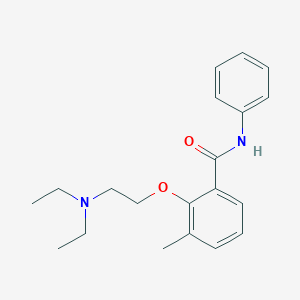

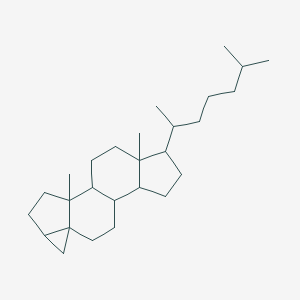

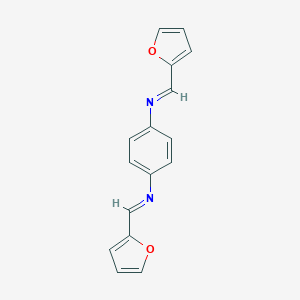

![molecular formula C12H10NaO+ B092972 ナトリウム[1,1'-ビフェニル]-2-オレート CAS No. 132-27-4](/img/structure/B92972.png)

ナトリウム[1,1'-ビフェニル]-2-オレート

概要

説明

Synthesis Analysis

The synthesis of sodium-based compounds has been explored through various methods. For instance, sodium phenylsiloxanolate (SPS) can be synthesized through the cleavage of oligo(phenylsilsesquioxane) by NaOH in n-butyl alcohol or by reacting phenyltri-n-butoxysilane with NaOH in the presence of water . Another compound, sodium nitrilotris(methylenephosphonate), was synthesized as single crystals and as bulk polycrystalline single phase, revealing a structure with Na4O16 tetramers . Sodium tetraphenylborate has been used as a phenylating reagent in palladium-catalyzed reactions to phenylate alkenes and acid chlorides . Additionally, the synthesis of sodium perchlorate complexes and sodium and potassium 1-(carboxy)-1-(N-methylamide)-2-(3',5'-di-tert-butyl)-4-hydroxyphenyl)-propionates has been reported, with the latter showing potential biological activity .

Molecular Structure Analysis

X-ray diffraction has been a key tool in determining the molecular structures of these sodium compounds. The structure of sodium phenylsiloxanolate was characterized, revealing a crystalline sym-cis-{(Na+)4[PhSi(O)O-]4}·8n-BuOH product . The sodium nitrilotris(methylenephosphonate) forms a triclinic crystal structure with distorted oxygen octahedral environments for sodium cations . The sodium perchlorate complex with 1,5-bis[2-(diphenylphosphinyl)phenoxy]-3-oxapentane was found to have a discrete binuclear molecular structure . The sodium enneaborate was reported to have a structure featuring linear polyborate chains with interstitial water and boric acid molecules .

Chemical Reactions Analysis

Sodium phenylsiloxanolate reacts with Me3SiCl to form sym-cis-tetraphenyltetrakis(trimethylsiloxy)cyclotetrasiloxane . Sodium tetraphenylborate can undergo carbonylation with carbon monoxide to form benzophenone and methyl benzoate . The sodium perchlorate complex exhibits π-π interactions and hydrogen bonds, contributing to its stability .

Physical and Chemical Properties Analysis

The sodium nitrilotris(methylenephosphonate) was characterized by thermal analysis and infrared spectroscopy, indicating stability in its structure . Sodium and potassium 1-(carboxy)-1-(N-methylamide)-2-(3',5'-di-tert-butyl)-4-hydroxyphenyl)-propionates were studied for their enthalpies of formation, thermal enthalpy, and entropy, which suggest the possibility of dimer formation . The sodium enneaborate undergoes a phase change upon heating, initially becoming amorphous and then crystallizing as α-Na2B8O13 .

科学的研究の応用

ナトリウムイオン電池用電解質添加剤

ナトリウム2-ビフェニルレートは、ナトリウムイオン電池(SIB)の電解質添加剤として研究されています。この化合物は、SIBの電気化学的性能と安定性を向上させる上で重要な役割を果たします。 この化合物は、電池の長寿命化と効率性に不可欠な安定した固体電解質界面(SEI)の形成に役立ちます .

エネルギー貯蔵デバイスにおける界面安定化

エネルギー貯蔵技術において、ナトリウム2-ビフェニルレートは、電極-電解質界面の安定化に貢献します。 この安定化は、充放電サイクル中にデバイスの構造的完全性と性能を維持するために重要です .

電池の熱安定性の向上

電池の熱安定性は、重要な安全上の懸念事項です。 ナトリウム2-ビフェニルレートは、SIBの熱安定性を向上させるために使用され、これにより熱暴走のリスクを軽減し、これらのエネルギー貯蔵システムの全体的な安全性を高めます .

電子伝導率の向上

研究によると、ナトリウム2-ビフェニルレートは、表面修飾された酸化チタンなどの特定の材料の電子伝導率を向上させるために使用できます。 この改善は、高性能SIBなど、高速イオン輸送を必要とするアプリケーションにとって不可欠です .

迅速なナトリウムイオン輸送の促進

この化合物は、電池材料におけるナトリウムイオン輸送の加速に役立ちます。 これは、高速のエネルギー供給と貯蔵を保証する、高倍率性能を必要とするアプリケーションにとって特に有益です .

難燃性電解質の開発

ナトリウム2-ビフェニルレートは、SIB用の難燃性電解質の開発に役立ちます。 これらの電解質は、特に火災の危険を最小限に抑える必要があるアプリケーションにおいて、電池の安全性プロファイルを向上させるために不可欠です .

持続可能なエネルギーソリューションにおける役割

リチウム資源の枯渇を考えると、ナトリウム2-ビフェニルレートは、持続可能なエネルギーソリューションへの移行の一端を担っています。 この化合物は、より豊富で環境への影響が少ない資源に依存する代替的なバッテリー技術の開発に使用されています .

電気化学的エネルギー貯蔵の進歩

この化合物は、電気化学的エネルギー貯蔵(EES)システムの進歩の最前線にあります。 SIBにおけるその応用は、化石燃料への依存を減らし、気候変動の影響を軽減するために不可欠な、再生可能エネルギーを効率的に貯蔵するためのより広範な取り組みの一部です .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar biphenyl compounds have been known to interact with various receptors and enzymes in the body

Mode of Action

It’s known that the interaction of a compound with its targets often results in changes in cellular processes . The specific changes induced by Sodium [1,1’-biphenyl]-2-olate would depend on its targets and the nature of its interaction with them.

Biochemical Pathways

The compound’s interaction with its targets could potentially influence various biochemical pathways . The downstream effects would depend on the specific pathways affected.

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound

Result of Action

The compound’s interaction with its targets could potentially lead to various molecular and cellular changes .

Action Environment

The action, efficacy, and stability of Sodium [1,1’-biphenyl]-2-olate could be influenced by various environmental factors. These could include the physiological conditions under which the compound is administered, as well as external factors such as temperature and pH

特性

IUPAC Name |

sodium;2-phenylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O.Na/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQXVLVXUFHGJQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90-43-7 (Parent) | |

| Record name | Sodium orthophenylphenoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021153 | |

| Record name | Sodium 2-phenylphenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium o-phenylphenoxide is a beige flaky solid. pH of saturated solution in water: 12.0-13.5. (NTP, 1992), White solid; [Merck Index] Beige flaky solid; [CAMEO] | |

| Record name | SODIUM O-PHENYLPHENOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium o-phenylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | SODIUM O-PHENYLPHENOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

132-27-4, 6152-33-6 | |

| Record name | SODIUM O-PHENYLPHENOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium orthophenylphenoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Biphenylol, sodium salt, tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2-ol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-phenylphenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-biphenylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM O-PHENYLPHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFV9K7N7UI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

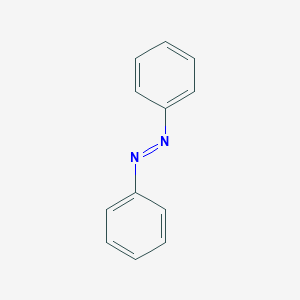

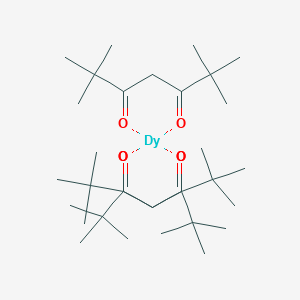

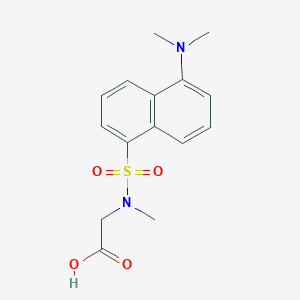

![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)